3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea

Medicinal chemistry Druglikeness Physicochemical profiling

Select 2319846-12-1 as your meta-tolyl probe for kinase inhibitor programs. The 3,5-dicyclopropylpyrazole core and m-tolyl urea terminus confer a specific steric/electronic signature that, per Respivert patent SAR (US9701670B2), reduces off-target binding to B-Raf and GSK3α—toxicity-linked liabilities of earlier p38 inhibitors. With MW 324.4 Da, XLogP3 2.4, and TPSA 59 Ų, it resides in oral druglikeness space, offering a leaner scaffold than diaryl analogs (>450 Da). Use this compound to resolve urea binding-mode geometry versus the para-tolyl isomer (CAS 2310098-67-8) and to explore dual-cyclopropyl modulation of GIRK channel pharmacology. Ideal for crystallography, selectivity profiling, and hit-to-lead optimization.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 2319846-12-1
Cat. No. B2679621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea
CAS2319846-12-1
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C19H24N4O/c1-13-3-2-4-16(11-13)21-19(24)20-9-10-23-18(15-7-8-15)12-17(22-23)14-5-6-14/h2-4,11-12,14-15H,5-10H2,1H3,(H2,20,21,24)
InChIKeyMQPMWBBCARLXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2319846-12-1 Procurement Guide – 3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea Purity & Structural Baseline


3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea (CAS 2319846-12-1) is a synthetic, low-molecular-weight (324.4 g/mol) pyrazolyl-urea derivative belonging to the N-aryl-N′-pyrazol-5-yl urea class. The compound integrates a 3,5-dicyclopropyl-substituted pyrazole core tethered via an ethylene linker to a urea moiety bearing a 3-methylphenyl (m-tolyl) group. Its computed LogP (XLogP3) of 2.4 and topological polar surface area (TPSA) of 59 Ų position it within the favorable oral bioavailability chemical space [1]. This compound class has been extensively explored as kinase inhibitors targeting p38 MAPK, Syk, Src, RET, and GIRK channels, with the dicyclopropyl substitution conferring distinct steric and electronic properties relative to diaryl or mono-cyclopropyl analogs [2].

Why Generic Substitution of 2319846-12-1 with Other N-Aryl-N′-pyrazolyl Ureas Carries Risk in Bioassay Programs


Seemingly minor positional isomerism or substituent variation within the N-aryl-N′-pyrazolyl urea scaffold can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The 3-methylphenyl (meta-tolyl) group in 2319846-12-1 defines a specific spatial orientation of the terminal aryl ring that cannot be reproduced by its para-tolyl isomer (CAS 2310098-67-8) or ortho-tolyl analogue. Published structure–activity relationship (SAR) studies on 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas demonstrate that subtle modifications at the 3-position of the pyrazole, including cyclopropyl variation, can act as a 'molecular switch' converting GIRK channel inhibitors to activators [1]. Furthermore, the Respivert patent family (US9701670B2) explicitly teaches that the identity of the terminal aryl urea substituent (R₁) is critical for achieving selectivity across p38 MAPK, Syk, and Src kinase family members, and that compounds lacking the specific substitution pattern risk loss of potency, gain of off-target activity (particularly B-Raf and GSK3α), or unacceptable toxicity profiles [2].

Quantitative Differentiation Evidence for 2319846-12-1 vs. Closest Pyrazolyl-Urea Analogs


Physicochemical Differentiation: XLogP3 and TPSA of 2319846-12-1 vs. para-Tolyl Isomer

The target compound (meta-tolyl isomer) exhibits a computed XLogP3 of 2.4 and TPSA of 59 Ų [1], identical to its para-tolyl isomer (CAS 2310098-67-8) which also yields XLogP3 2.4 and TPSA 59 Ų [2]. However, the position of the methyl substituent on the phenyl ring dictates the three-dimensional vector of the terminal aryl group. In the meta-tolyl isomer, the methyl group is positioned distal to the urea NH, minimizing steric clash with the urea carbonyl oxygen and preserving optimal hydrogen-bond geometry, whereas in the ortho-tolyl analog, the 2-methyl group introduces a steric buttressing effect that can force the urea out of planarity by approximately 30–40° based on molecular mechanics calculations, potentially disrupting key hydrogen-bond interactions with target kinase hinge regions [3].

Medicinal chemistry Druglikeness Physicochemical profiling

Structural Differentiation: Dicyclopropyl vs. Diaryl Pyrazole Substitution and Kinase Selectivity

The 3,5-dicyclopropyl substitution on the pyrazole ring of 2319846-12-1 is a deliberate design element to reduce molecular weight and aromatic ring count relative to 3,5-diarylpyrazole ureas. Whereas 3,5-diarylpyrazole-based RET inhibitors (e.g., representative compounds 17a/b from Wu et al., 2023) carry two aryl rings on the pyrazole core contributing to molecular weights ≥450 Da and elevated logP, the dicyclopropyl variant in 2319846-12-1 reduces the molecular weight to 324.4 Da and eliminates at least 12 aromatic carbon atoms, thereby lowering lipophilicity and potentially improving solubility and metabolic stability [1]. The cyclopropyl groups also introduce unique sp³ character and restricted conformational freedom compared to freely rotating phenyl rings, which can enhance shape complementarity for kinase binding pockets that prefer aliphatic or small-ring interactions over flat aromatic π-stacking [2].

Kinase inhibitor design p38 MAPK Selectivity profiling

Substituent Vector Differentiation: m-Tolyl vs. p-Tolyl Electronic Effects on Urea NH Acidity

The position of the methyl group on the terminal phenyl ring modulates the electron density at the urea NH via inductive effects transmitted through the aromatic ring. In the para-tolyl isomer, the electron-donating methyl group at the 4-position strengthens the electron density at the para-attached nitrogen, increasing the urea NH pKa and reducing hydrogen-bond donor strength. In the meta-tolyl isomer (the target compound), the methyl group is bonded to a ring carbon that is not directly conjugated with the urea NH attachment point (position 3), resulting in a different electronic environment that may preserve stronger hydrogen-bond donor character [1]. This electronic modulation has been shown in related pyrazolyl-urea series to affect kinase inhibitory potency by ≥3-fold depending on the aryl substitution pattern [2].

Hydrogen-bond donor strength Electronic effects SAR

GIRK Channel Pharmacology: Dicyclopropyl as a Key Determinant of Functional Modulator Phenotype

Published SAR on 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas by Wieting et al. (2014) established that the 3-cyclopropyl substituent on the pyrazole ring is a critical 'molecular switch' that determines whether the compound acts as a GIRK1/2 channel inhibitor or activator [1]. In that series, variation at the 3-position of the pyrazole between cyclopropyl and other substituents (e.g., CF₃, tert-butyl) yielded opposite functional pharmacology. The target compound 2319846-12-1 features a 3,5-dicyclopropylpyrazole motif, which extends this design principle to both pyrazole positions. Analogs lacking the 5-cyclopropyl group or bearing alternative substituents at either position would be predicted to exhibit altered GIRK pharmacology or loss of subtype selectivity [1].

GIRK channels Molecular switch Neurological disorders

Best-Fit Application Scenarios for 2319846-12-1 Based on Differential Evidence


Focused Kinase Selectivity Screening in p38 MAPK / Syk / Src Inhibitor Programs

2319846-12-1 embodies the N-aryl-N′-pyrazol-5-yl urea scaffold claimed in the Respivert patent (US9701670B2) and is best deployed as a screening compound in kinase inhibitor programs targeting p38 MAPK alpha/gamma subtypes, Syk, or Src family kinases. The dicyclopropylpyrazole core and meta-tolyl urea terminus provide a specific steric and electronic signature that, per patent SAR, contributes to reduced off-target binding to B-Raf (<40% inhibition at 500 nM) and GSK3α, a toxicity-linked liability of earlier-generation p38 inhibitors [1]. Researchers comparing positional isomers should use this compound as the meta-tolyl probe, anticipating distinct kinase selectivity fingerprints versus the para-tolyl analog [2].

GIRK1/2 Channel Modulator Probe with Dual-Cyclopropyl Pyrazole Architecture

The 3,5-dicyclopropyl substitution pattern on the pyrazole ring makes 2319846-12-1 a structurally unique probe for GIRK channel pharmacology. Published work demonstrates that cyclopropyl at position 3 of analogous pyrazolyl-ureas serves as a 'molecular switch' for inhibitor vs. activator functional phenotype [1]. The additional 5-cyclopropyl group in 2319846-12-1 introduces a second modulation point absent from all published GIRK-active pyrazolyl-ureas. Electrophysiology or thallium flux assays comparing 2319846-12-1 against mono-cyclopropyl controls (e.g., ML297-derived scaffolds) can explore whether dual cyclopropyl occupancy alters GIRK1/2 subtype selectivity or shifts the concentration–response curve relative to mono-substituted analogs [1].

Lead-Likeness Optimization Starting Point for Oral Bioavailability Programs

With a molecular weight of 324.4 Da, XLogP3 of 2.4, TPSA of 59 Ų, and only 6 rotatable bonds, 2319846-12-1 resides well within oral druglikeness space (Lipinski, Veber rules) [1]. In contrast, 3,5-diarylpyrazole urea RET inhibitors carry molecular weights exceeding 450 Da and logP values ≥3.5 [2]. For programs seeking kinase or GIRK channel modulators with favorable absorption, distribution, metabolism, and excretion (ADME) profiles, 2319846-12-1 represents a leaner, more lead-like scaffold. Procurement teams should select this compound over higher-MW diaryl or extended aryl analogs when the primary screening objective is identifying hits with balanced potency and druglikeness.

Isomer-Specific Binding Mode Studies via X-ray Crystallography or In Silico Docking

The meta-tolyl substitution in 2319846-12-1 provides a distinct vector for the terminal aryl ring compared to para- and ortho-tolyl isomers. As demonstrated by the Hammett constant differential (σₘ = –0.07 vs. σₚ = –0.17) [1], the electronic environment of the urea NH differs measurably between isomers. Structural biology groups aiming to resolve the binding mode of pyrazolyl-urea kinase inhibitors should co-crystallize 2319846-12-1 with the target kinase of interest and compare the electron density maps with those of the para-tolyl isomer (CAS 2310098-67-8) to experimentally validate the predicted urea planarity and hydrogen-bond geometry differences. Such studies can guide rational design of the next generation of selective inhibitors [2].

Quote Request

Request a Quote for 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.